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Compound of Interest

Compound Name: 5-Bromo-2-butyl-2H-indazole

Cat. No.: B594282

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
characteristics of N-butyl indazoles, a class of compounds of significant interest in medicinal
chemistry and drug discovery. This document details their fundamental properties,
experimental protocols for their characterization, and the key signaling pathways they
modulate.

Core Physicochemical Properties

N-butyl indazoles are synthetic heterocyclic aromatic compounds. The addition of a butyl group
to the indazole core significantly influences its physicochemical properties, impacting its
absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental
data for all N-butyl indazole derivatives is not exhaustively available in the public domain, the
following tables summarize known data for representative compounds and provide estimated
ranges based on the parent indazole structure and related derivatives.

Table 1: General Physicochemical Properties of Indazole and N-Butyl Indazole Derivatives
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Indazole (Parent

N-Butyl Indazole

Property Notes
Compound) (General)
Molecular Formula C7HeN:2 Ci11H14N2
Molecular Weight 118.14 g/mol 174.24 g/mol
White to beige Varies from oils to Dependent on
Appearance

crystalline powder[1]

solids

substitution

Melting Point (°C)

145-148[1]

Highly variable (e.g.,
88-130 for
carboxamide

derivatives)[2]

See Table 2 for

specific examples

Boiling Point (°C)

270 (at 743 mmHQg)[1]

> 200

Generally high due to

the aromatic core

pKa

1.31 (for protonation)
[3], 13.86 (for
deprotonation)[3][4]

Estimated to be
similar to parent

indazole

The N-butyl group is
not expected to
significantly alter the
pKa of the indazole

ring system.

logP (Octanol/Water)

~1.8-2.1

Estimated to be in the

range of 3.0 - 4.5

The butyl group
significantly increases
lipophilicity. The exact
value depends on

other substituents.

Aqueous Solubility

Soluble in hot water[1]

[5]

Generally low,
decreases with

increasing lipophilicity

Can be improved by
forming salts or
introducing polar

functional groups.[6]

Table 2: Melting Points of Selected N-Butyl Indazole Derivatives
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Compound Melting Point (°C)
1-Butyl-N-phenyl-1H-indazole-3-carboxamide 88
1-Butyl-N-(4-nitrophenyl)-1H-indazole-3- 92
carbohydrazide
N-Benzyl-1-butyl-1H-indazole-3-carboxamide 96
N-(3-Bromophenyl)-1-butyl-1H-indazole-3- 99
carboxamide
N-(4-Bromophenyl)-1-butyl-1H-indazole-3- 99
carboxamide
1-Butyl-N-(4-hydroxyphenyl)-1H-indazole-3- 101
carboxamide
1-Butyl-N-(4-(phenylamino)phenyl)-1H-indazole- 113

3-carboxamide

1-Butyl-N-(m-tolyl)-1H-indazole-3-carboxamide 130

1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide 130

Note: Data for Table 2 was compiled from a study on novel indazole derivatives.[2]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of N-butyl
indazoles, as well as the determination of their key physicochemical properties.

Synthesis of N-Butyl-1H-indazole-3-carboxamides

This protocol describes a general procedure for the synthesis of N-butyl-1H-indazole-3-
carboxamides, a common scaffold in this class of compounds.[7][8]

Materials:

¢ 1H-Indazole-3-carboxylic acid
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Substituted amine (e.qg., aniline, benzylamine)

N,N-Dimethylformamide (DMF)

1-Hydroxybenzotriazole (HOBT)
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCI)
Triethylamine (TEA)

10% Sodium bicarbonate (NaHCOs) solution

Brine solution

Anhydrous sodium sulfate (Naz2S0a)

Chloroform (CHCIs)

Methanol (MeOH)

Procedure:

Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF in a round-bottom flask.

Add HOBT (1.2 equivalents), EDC-HCI (1.2 equivalents), and TEA (3 equivalents) to the
solution.

Stir the reaction mixture at room temperature for 15 minutes.

Add the desired substituted amine (1 equivalent) to the reaction mixture.

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-
layer chromatography (TLC).

Upon completion, pour the reaction mixture into water and extract the product with an
organic solvent such as ethyl acetate.

Combine the organic layers and wash sequentially with 10% NaHCOs solution and brine.
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Dry the organic layer over anhydrous Na2SOa and filter.
Evaporate the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography using a suitable solvent system (e.g., a
gradient of 0-5% methanol in chloroform) to yield the pure N-butyl-1H-indazole-3-
carboxamide derivative.

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of N-butyl indazole derivatives.[2]

[°]

Protocol:

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., DMSO-de or CDCIs) in an NMR tube.

Acquire tH and 13C NMR spectra on a spectrometer (e.g., 400 MHz).

For *H NMR, typical chemical shifts (&) for the indazole core protons are observed between
7.0 and 8.5 ppm. The signals for the N-butyl group will appear in the upfield region (typically
0.8-4.5 ppm).

For 13C NMR, the aromatic carbons of the indazole ring typically resonate between 110 and
142 ppm. The carbons of the butyl group will be found at higher field strengths.

Process the spectra to determine chemical shifts, coupling constants, and integration values
to confirm the structure of the synthesized compound.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and

elemental composition of the synthesized N-butyl indazoles.[2][10]

Protocol:
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o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

¢ Introduce the sample into the mass spectrometer, typically using electrospray ionization
(ESI) in positive ion mode.

e Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 100-
1000).

o Determine the accurate mass of the protonated molecular ion ([M+H]*).

o Use the accurate mass to calculate the elemental composition and confirm that it matches
the expected molecular formula of the target compound.

Determination of Physicochemical Properties

2.3.1. pKa Determination
The pKa can be determined using potentiometric titration or UV-Vis spectrophotometry.

Protocol (UV-Vis Spectrophotometry):

Prepare a stock solution of the N-butyl indazole in a suitable solvent (e.g., methanol).
e Prepare a series of buffer solutions with a range of known pH values.

e Add a small aliquot of the stock solution to each buffer solution to achieve a final
concentration suitable for UV-Vis analysis.

e Record the UV-Vis spectrum for each solution.

» Plot the absorbance at a specific wavelength (where the neutral and ionized forms have
different absorbances) against the pH.

e The pKa is the pH at which the absorbance is halfway between the absorbances of the fully
protonated and deprotonated species.

2.3.2. logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[11]
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Protocol:
e Prepare a solution of the N-butyl indazole in either n-octanol or water.

e Mix equal volumes of n-octanol and water (pre-saturated with each other) in a separatory
funnel.

e Add a known amount of the compound to the mixture.

o Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning
between the two phases.

o Allow the layers to separate completely.
o Carefully collect samples from both the n-octanol and water layers.

o Determine the concentration of the compound in each layer using a suitable analytical
method (e.g., UV-Vis spectroscopy or HPLC).

o Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to
the concentration in the aqueous phase.

e The logP is the base-10 logarithm of P.

2.3.3. Aqueous Solubility Determination

Aqueous solubility can be determined using the shake-flask method.
Protocol:

¢ Add an excess amount of the solid N-butyl indazole to a known volume of water in a sealed
vial.

o Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure
equilibrium is reached.

 Filter the solution to remove any undissolved solid.
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o Determine the concentration of the dissolved compound in the filtrate using a validated
analytical method (e.g., HPLC-UV).

e The measured concentration represents the aqueous solubility of the compound at that
temperature.

Signaling Pathways of N-Butyl Indazoles as
Synthetic Cannabinoids

Many N-butyl indazole derivatives are potent agonists of the cannabinoid receptors, CB1 and
CB2.[12][13] Their psychoactive and physiological effects are primarily mediated through the
activation of these G protein-coupled receptors (GPCRS).

CB1 Receptor Signaling Cascade

The binding of N-butyl indazoles to the CB1 receptor, predominantly expressed in the central
nervous system, initiates a cascade of intracellular signaling events.[12][14]
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CB1 Receptor Signaling Pathway for N-Butyl Indazoles.

Pathway Description:

o Receptor Binding and G-protein Activation: The N-butyl indazole binds to and activates the
CBL1 receptor. This causes a conformational change in the receptor, leading to the activation
of the associated heterotrimeric Gi/o protein.

« Inhibition of Adenylyl Cyclase: The activated a subunit of the Gi/o protein inhibits the enzyme
adenylyl cyclase.[12] This leads to a decrease in the intracellular concentration of cyclic
adenosine monophosphate (CAMP).[15]

e Modulation of lon Channels: The activated G-protein also directly modulates the activity of
ion channels. It inhibits voltage-gated calcium (Ca?*) channels and activates G protein-
coupled inwardly rectifying potassium (K+) channels.[12]
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« Activation of MAPK Pathway: The By subunits of the G-protein can activate the mitogen-
activated protein kinase (MAPK) cascade, including the extracellular signal-regulated
kinases (ERK1/2).[13]

¢ Overall Effect: The combined effect of decreased cAMP levels, reduced calcium influx, and
increased potassium efflux leads to a hyperpolarization of the neuron and a decrease in
neuronal excitability and neurotransmitter release.[12]

Experimental Workflow for Assessing CB1 Receptor
Activity
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Workflow for CB1 Receptor Activity Assessment.

This workflow outlines the key steps in evaluating the interaction of a novel N-butyl indazole
derivative with the CBL1 receptor. It begins with the synthesis and purification of the compound,
followed by structural confirmation. The biological activity is then assessed through in vitro
binding and functional assays to determine its affinity, potency, and efficacy. The final step
involves analyzing the structure-activity relationship to guide further drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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